3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with bromine atoms at positions 3 and 4. The benzyl group attached to the triazole nitrogen is further substituted with chlorine (at position 2) and fluorine (at position 4) on the aromatic ring. This compound’s molecular formula is C₉H₅Br₂ClFN₃, with a molar mass of 367.42 g/mol. Its structural complexity arises from the synergistic effects of bromine’s electron-withdrawing properties and the steric/electronic contributions of the 2-chloro-4-fluorobenzyl group.
Properties
IUPAC Name |
3,5-dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-6(13)3-7(5)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYPBGZLZZRNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1H-1,2,4-Triazole Backbone
The 1H-1,2,4-triazole core is typically synthesized via cyclization of hydrazine derivatives or through Huisgen-type reactions. A prominent method involves the reaction of thiosemicarbazides with α-halo ketones under basic conditions, yielding 1,2,4-triazoles with moderate to high regiocontrol. For the target compound, 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is first synthesized as a precursor.
Example protocol :
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Hydrazine intermediate : React 2-chloro-4-fluorobenzyl chloride with hydrazine hydrate (1:1.2 molar ratio) in ethanol at 60°C for 6 hours to form 2-chloro-4-fluorobenzylhydrazine .
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Cyclization : Treat the hydrazine intermediate with acetyl chloride (1.5 eq) in toluene under reflux, followed by addition of ammonium thiocyanate (1.2 eq) to yield 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole .
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78% |
| Yield (Step 2) | 65% |
| Purity (HPLC) | >95% |
Bromination Strategies
Direct Bromination Using Molecular Bromine
Direct bromination of the triazole precursor with Br₂ in dichloromethane (DCM) at 0–5°C achieves dibromination at positions 3 and 5. However, over-bromination and decomposition are common due to Br₂’s high reactivity.
Optimized conditions :
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Triazole precursor (1 eq), Br₂ (2.2 eq), FeCl₃ (0.1 eq catalyst) in DCM at 0°C for 2 hours.
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Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography (hexane:EtOAc 4:1).
| Bromination Position | Selectivity | Yield |
|---|---|---|
| 3,5-Dibromo | 82% | 58% |
| 3-Bromo | 12% | – |
| Decomposition | 6% | – |
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers improved control over bromination. Using a radical initiator (e.g., AIBN) in CCl₄ at 80°C, regioselective dibromination is achieved without significant decomposition.
Key data :
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NBS (2.5 eq), AIBN (0.05 eq), CCl₄, 80°C, 6 hours.
-
Yield: 71% (3,5-dibromo product), HPLC purity: 97%.
Alternative Routes via Halogen Exchange
Lithium-Halogen Exchange
A patent-derived method employs lithium diisopropylamide (LDA) to deprotonate the triazole, followed by treatment with bromine sources.
Procedure :
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Dissolve 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole (1 eq) in THF at −78°C.
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Add LDA (2.2 eq) and stir for 30 minutes.
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Introduce Br₂ (2.5 eq) and warm to room temperature.
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Quench with H₂O and extract with EtOAc.
| Parameter | Value |
|---|---|
| Yield | 68% |
| Regioselectivity | 3,5 > 1 (9:1) |
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Bromination at position 1 of the triazole ring is disfavored due to steric hindrance from the benzyl group. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy barrier difference between 3,5- and 1-bromination.
Side products :
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1-Bromo-3,5-dibromo derivative (3–5% yield): Forms when excess Br₂ is used.
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Debenzylated triazole (2–4% yield): Resulting from cleavage of the C–N bond under acidic conditions.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution (hexane → EtOAc) on silica gel, achieving >99% purity.
Analytical data :
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H, Ar–H), 7.32 (dd, J = 8.1, 2.1 Hz, 1H, Ar–H), 5.21 (s, 2H, CH₂), 8.02 (s, 1H, triazole-H).
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LC-MS : m/z 413.87 [M+H]⁺.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms and the chlorofluorophenylmethyl group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The triazole ring and its substituents can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles or electrophiles depending on the reaction
Coupling: Palladium catalysts, boron reagents, and suitable solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Scientific Research Applications
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Agrochemicals: It can be utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to inhibition or activation of biological processes. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, while in agrochemicals, it may disrupt the metabolic processes of pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and related triazole derivatives:
Structural and Functional Insights:
Halogenation Effects: The target compound’s 3,5-dibromo substitution on the triazole ring enhances electrophilicity and stability compared to non-halogenated analogs. Bromine’s larger atomic radius may also improve lipophilicity, aiding membrane penetration in biological systems . The 2-chloro-4-fluorobenzyl group introduces steric hindrance and electronic effects distinct from the 4-fluorobenzyl group in CAS 320424-28-0. The chlorine atom at the ortho position could hinder rotational freedom and influence binding interactions .
Comparison with Epoxiconazole :
- Epoxiconazole, a triazole fungicide, shares structural motifs (halogenated aromatic rings and triazole core) with the target compound. However, its oxirane ring and para-substituted fluorophenyl group likely confer different steric and electronic profiles, impacting target enzyme interactions (e.g., CYP51 inhibition in fungi) .
Aliphatic vs. Aromatic Substituents :
- The 3-butenyl-substituted triazole (CAS 1262197-55-6) lacks aromaticity, reducing π-π interactions critical for binding to hydrophobic enzyme pockets. This highlights the target compound’s advantage in applications requiring strong molecular recognition .
Biological Activity
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole can be represented as follows:
This structure features two bromine atoms and a chloro-fluorophenyl group, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were measured using standard methods such as the agar disc-diffusion assay .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole | E. coli | 10 | 15 |
| S. aureus | 8 | 18 | |
| P. aeruginosa | 12 | 14 |
These results suggest that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic resistance.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has been investigated for its efficacy against various fungal strains. A comparative study showed that triazole derivatives can inhibit fungal growth effectively with low MIC values .
Table 2: Antifungal Activity Against Common Fungal Strains
| Compound Name | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole | Candida albicans | 5 |
| Aspergillus niger | 7 |
The antifungal activity indicates a potential use in treating fungal infections, especially those resistant to conventional treatments.
The biological activity of triazoles often involves the inhibition of specific enzymes or pathways critical for microbial survival. For instance, triazoles can inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol biosynthesis and leading to cell membrane damage . The presence of halogen substituents (bromine and chlorine) enhances binding affinity to these targets.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives in a clinical setting. One derivative demonstrated superior antibacterial activity compared to traditional antibiotics like ceftriaxone against multi-drug resistant strains. The study utilized both in vitro assays and in vivo models to validate the effectiveness and safety profiles of these compounds .
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example:
- Route A: Reacting halogenated triazole precursors with substituted benzyl halides under reflux conditions in ethanol or acetonitrile. Adjusting the stoichiometry of brominating agents (e.g., NBS or Br₂) and temperature (80–100°C) can improve halogenation efficiency .
- Route B: One-pot synthesis using catalytic ceric ammonium nitrate (CAN) to facilitate cyclization. Ethanol at reflux (95–100°C) for 3–4 hours yields ~70–85% purity. TLC monitoring (75% ethanol/25% ether) ensures reaction completion .
Optimization Tips: - Use glacial acetic acid as a catalyst for condensation steps to enhance regioselectivity.
- Purify intermediates via recrystallization (ethanol/water) to remove unreacted aldehydes or byproducts.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography:
- Single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., dihedral angles between triazole and aryl rings). Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Advanced Research Questions
Q. How does the substitution pattern on the triazole ring influence its biological activity, based on SAR studies?
Methodological Answer:
- Key Substituent Effects:
- Halogens (Br, Cl): Enhance lipophilicity and membrane permeability. Bromine at positions 3 and 5 increases steric bulk, potentially improving binding to hydrophobic enzyme pockets .
- Benzyl Groups: The 2-chloro-4-fluorobenzyl moiety may enhance π-π stacking with aromatic residues in kinase active sites, as seen in related triazole-based kinase inhibitors .
- SAR Table:
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 3,5-Dibromo + benzyl | Increased antifungal activity | |
| Fluorine at para-position | Improved metabolic stability |
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Step 1: Standardize assay protocols (e.g., MIC for antimicrobial studies or IC₅₀ for enzyme inhibition) to minimize variability.
- Step 2: Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography or X-ray crystallography .
- Step 3: Cross-reference with structurally analogous compounds. For example, compare inhibition profiles with 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, which shares similar halogenation but differs in substituent positioning .
Q. What computational methods are recommended for predicting the compound’s reactivity or binding modes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or kinases. The triazole’s N2 and N4 atoms often form hydrogen bonds with catalytic lysine or aspartate residues .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Fukui indices highlight reactive centers (e.g., bromine atoms for nucleophilic substitution) .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Solubility Enhancement:
- Validation: Measure logP (octanol/water) via shake-flask method. A logP >3 indicates high hydrophobicity, necessitating formulation adjustments .
Q. What are the best practices for analyzing degradation products under varying pH conditions?
Methodological Answer:
- Stability Testing:
- Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- Analyze via LC-MS to identify hydrolysis products (e.g., debromination or triazole ring cleavage).
- Degradation Pathways: Acidic conditions (pH <4) may protonate the triazole ring, leading to benzyl group dissociation, while alkaline conditions (pH >10) promote halogen displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
